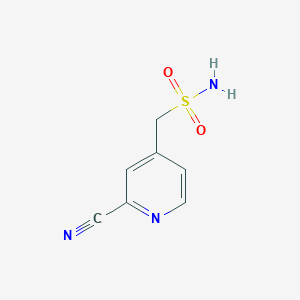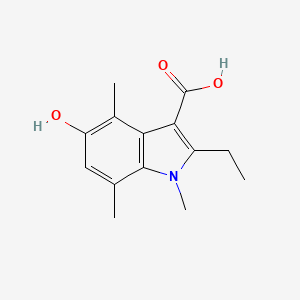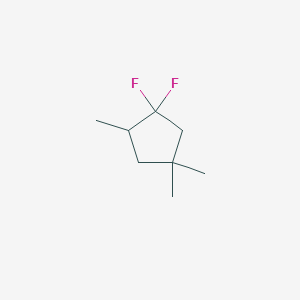![molecular formula C11H22N2 B13221237 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H22N2 It is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylcyclopropylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2,2-dimethylcyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any oxidized forms back to the parent compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with different alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various N-alkyl or N-aryl derivatives of the parent compound.
Scientific Research Applications
1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2,2-Dimethylcyclopropyl)methyl]-4-ethylpiperazine
- 1-[(2,2-Dimethylcyclopropyl)methyl]-4-phenylpiperazine
- 1-[(2,2-Dimethylcyclopropyl)methyl]-4-isopropylpiperazine
Uniqueness: 1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-[(2,2-dimethylcyclopropyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H22N2/c1-11(2)8-10(11)9-13-6-4-12(3)5-7-13/h10H,4-9H2,1-3H3 |
InChI Key |
UJCZMNFMXRBKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CN2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)






![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

